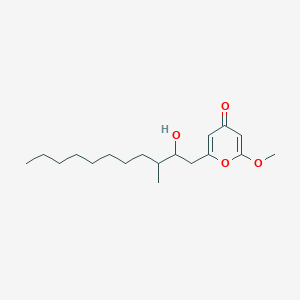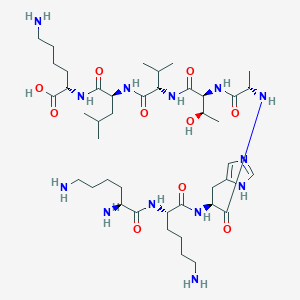
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine is a peptide composed of eight amino acids: lysine, lysine, histidine, alanine, threonine, valine, leucine, and lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine has several scientific research applications:
Biochemistry: Studied for its role in protein-protein interactions and enzyme activity modulation.
Medicine: Potential therapeutic applications in wound healing, antimicrobial activity, and as a drug delivery vehicle.
Biotechnology: Used in the development of biosensors and as a scaffold for tissue engineering.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in skin repair and anti-inflammatory effects.
Semaglutide: A longer peptide used in the treatment of type 2 diabetes, highlighting the diversity of peptide applications.
Eigenschaften
CAS-Nummer |
923018-02-4 |
|---|---|
Molekularformel |
C42H77N13O10 |
Molekulargewicht |
924.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H77N13O10/c1-23(2)19-31(39(61)51-30(42(64)65)15-9-12-18-45)53-40(62)33(24(3)4)54-41(63)34(26(6)56)55-35(57)25(5)49-38(60)32(20-27-21-47-22-48-27)52-37(59)29(14-8-11-17-44)50-36(58)28(46)13-7-10-16-43/h21-26,28-34,56H,7-20,43-46H2,1-6H3,(H,47,48)(H,49,60)(H,50,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,57)(H,64,65)/t25-,26+,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
SKBBNXXQCLWLMB-RMGKULCQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

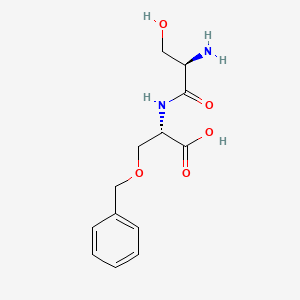
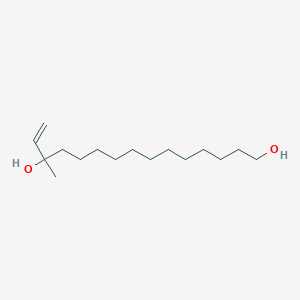
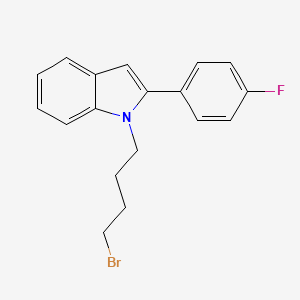

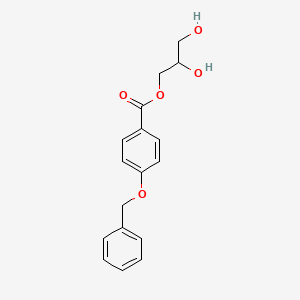
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
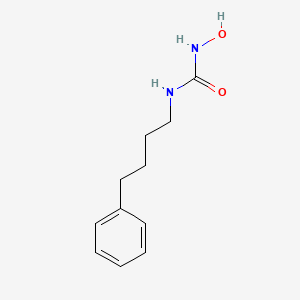
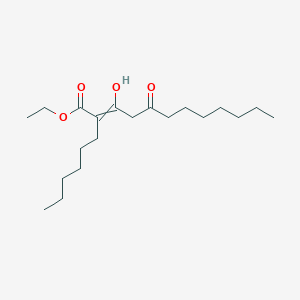
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
